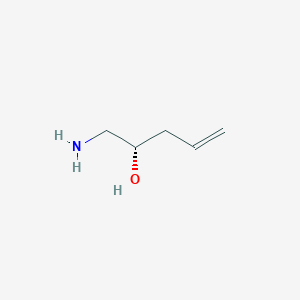

(S)-1-Aminopent-4-EN-2-OL

説明

BenchChem offers high-quality (S)-1-Aminopent-4-EN-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Aminopent-4-EN-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C5H11NO |

|---|---|

分子量 |

101.15 g/mol |

IUPAC名 |

(2S)-1-aminopent-4-en-2-ol |

InChI |

InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2,5,7H,1,3-4,6H2/t5-/m0/s1 |

InChIキー |

WUCHYGSGPTWIRP-YFKPBYRVSA-N |

異性体SMILES |

C=CC[C@@H](CN)O |

正規SMILES |

C=CCC(CN)O |

製品の起源 |

United States |

A Senior Application Scientist's Guide to the Stereochemistry of Allylic Amino Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of Chiral Amino Alcohols

The 1,2-amino alcohol moiety is a privileged structural motif, forming the chiral backbone of a vast number of pharmaceuticals, natural products, and chiral ligands used in asymmetric synthesis.[1][2][3][4] From beta-blockers to antiviral agents and complex antibiotics, the precise three-dimensional arrangement of the amino and hydroxyl groups is often the lynchpin of biological activity. Allylic amino alcohols, in particular, serve as exceptionally versatile intermediates, providing multiple handles for further synthetic elaboration. Consequently, the ability to control their stereochemistry—to selectively synthesize a single desired stereoisomer—is a paramount challenge and a critical enabling technology in modern drug discovery and development.[2][5]

This guide provides an in-depth exploration of the core strategies for establishing stereocontrol in the synthesis of allylic amino alcohols. We will move beyond simple procedural descriptions to dissect the underlying mechanistic principles that govern stereochemical outcomes. By understanding the "why" behind the choice of reagents and reaction conditions, researchers can more effectively troubleshoot, optimize, and design novel synthetic routes to complex molecular targets.

Pillar 1: Diastereoselective Reduction of α-Amino Ketones

One of the most robust and widely practiced strategies for accessing 1,2-amino alcohols is the diastereoselective reduction of a precursor α-amino ketone. The stereochemical outcome of this reduction—yielding either the syn or anti diastereomer—is dictated by the choice of reducing agent and the nature of the nitrogen-protecting group, which together determine whether the reaction proceeds under chelation or non-chelation control.[6][7][8]

The Principle of Chelation vs. Non-Chelation Control

The key to controlling the diastereoselectivity lies in manipulating the conformational arrangement of the α-amino ketone as it is approached by the hydride reagent.

-

Chelation Control for anti-Amino Alcohols: When a chelating metal cation (e.g., Zn²⁺, Mg²⁺) is present in the reducing agent (like Zn(BH₄)₂) and the nitrogen atom has a lone pair available for coordination (i.e., it is not protected by a bulky, non-coordinating group), a rigid, five-membered cyclic intermediate is formed.[6][9] This chelate locks the conformation of the ketone, forcing the hydride to attack from the less sterically hindered face, leading predictably to the anti-amino alcohol.[6][9]

-

Non-Chelation (Felkin-Anh) Control for syn-Amino Alcohols: In the absence of a chelating metal or when the nitrogen is protected by a bulky group like tert-Butoxycarbonyl (BOC) that prevents coordination, the reaction proceeds through an open-chain transition state.[9] According to the Felkin-Anh model, the largest substituent (the protected amino group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This directs the hydride to the opposite face, resulting in the formation of the syn-amino alcohol.[6][8][9] Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®) or Li(s-Bu)₃BH, further enhance this selectivity.[6][8]

Comparative Performance of Reducing Agents

The choice of reagent is critical for achieving high diastereoselectivity. The following table summarizes typical outcomes for the reduction of N-protected aromatic α-aminoketones.

| Target Diastereomer | N-Protection | Reducing Agent | Typical Diastereomeric Ratio (anti:syn) | Reference |

| anti | None (free amine) | Zn(BH₄)₂ | >95:5 | [6] |

| anti | None (free amine) | NaBH₄ | 90:10 | [6] |

| syn | BOC | Li(s-Bu)₃BH | <1:99 | [6][8] |

| syn | BOC | LiEt₃BH | 5:95 | [6][8] |

Experimental Protocol: Chelation-Controlled Reduction for anti-Diastereomer

This protocol describes the reduction of an N-deprotected α-amino aryl ketone to the corresponding anti-β-amino alcohol.[6]

-

Deprotection: Dissolve the N-BOC protected α-amino ketone (1.0 eq) in dichloromethane (DCM, approx. 0.5 M). Add trifluoroacetic acid (TFA, 4.0 eq) dropwise at 0 °C. Stir the reaction at room temperature for 1-2 hours until TLC analysis confirms complete consumption of the starting material.

-

Work-up: Concentrate the mixture under reduced pressure. The resulting TFA salt of the aminoketone is often unstable and should be used immediately without further purification.

-

Reduction: Dissolve the crude aminoketone TFA salt in a suitable solvent such as THF (approx. 0.1 M) and cool to -78 °C under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add a solution of zinc borohydride (Zn(BH₄)₂, approx. 1.5 eq) in THF dropwise to the cooled solution.

-

Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.

-

Quenching and Isolation: Once the reaction is complete, quench carefully by the slow addition of saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure anti-amino alcohol.

Pillar 2: Asymmetric Aminohydroxylation of Alkenes

The Sharpless Asymmetric Aminohydroxylation (AA) provides a powerful and direct route for the syn-selective conversion of alkenes into chiral 1,2-amino alcohols.[2][10][11] This method avoids the use of pre-functionalized substrates like α-amino ketones and instead installs both the hydroxyl and amino functionalities across a double bond in a single, highly stereocontrolled step.[10][12]

Mechanism and Stereochemical Rationale

The reaction employs a catalytic amount of an osmium species (typically K₂OsO₂(OH)₄) in the presence of a chiral cinchona alkaloid-derived ligand.[2] A stoichiometric nitrogen source, such as a chloramine salt (e.g., Chloramine-T), delivers the amino group and re-oxidizes the osmium catalyst.[2]

The stereochemical outcome is dictated by the "binding pocket" created by the chiral ligand around the osmium center. The alkene approaches the osmium-ligand complex from one of two faces, and the ligand's structure makes one of these approaches significantly more favorable. The choice of ligand reliably predicts the absolute configuration of the product:[2]

-

(DHQD)₂PHAL (derived from dihydroquinidine) typically delivers the N- and OH- groups to one face of the alkene.

-

(DHQ)₂PHAL (derived from dihydroquinine) delivers the groups to the opposite face, yielding the enantiomeric product.

The reaction proceeds via a concerted [3+2] cycloaddition, which accounts for the observed syn-stereospecificity of the addition.[11]

Experimental Protocol: Sharpless AA of trans-Stilbene

This protocol is adapted from the Sharpless aminohydroxylation of trans-stilbene to produce (1R,2R)-2-amino-1,2-diphenylethanol derivatives.[2]

-

Catalyst Preparation: In a reaction vessel, combine potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.01 eq) and the chiral ligand (DHQD)₂PHAL (0.02 eq).

-

Solvent and Substrate Addition: Add a 1:1 mixture of tert-butanol and water (to achieve approx. 0.1 M concentration of the alkene). Stir until the solids dissolve. Add trans-stilbene (1.0 eq). Cool the mixture to 0 °C in an ice bath.

-

Nitrogen Source Addition: In a separate flask, dissolve chloramine-T trihydrate (3.0 eq) in water. Add this solution dropwise to the reaction mixture over a period of 2-4 hours using a syringe pump to maintain a low concentration of the oxidant.

-

Reaction: Allow the reaction to stir at 0 °C for 12-18 hours. The reaction progress can be monitored by TLC.

-

Work-up: Upon completion, add sodium bisulfite to quench any remaining oxidant. Stir for 30 minutes. Extract the mixture with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, an N-sulfonylated amino alcohol, can be purified by column chromatography. The sulfonyl group can be cleaved under standard conditions if the free amino alcohol is desired.

Pillar 3: Synthesis via Chiral Epoxides

An alternative and highly versatile strategy involves the ring-opening of a chiral epoxide with a nitrogen nucleophile. The stereochemistry is established in two distinct steps: first, the creation of the chiral epoxide, and second, the regioselective and stereospecific nucleophilic attack.

Step 1: Sharpless Asymmetric Epoxidation (SAE)

The Sharpless Asymmetric Epoxidation (SAE) is a cornerstone of asymmetric synthesis, allowing for the highly enantioselective epoxidation of primary and secondary allylic alcohols.[13][14][15] The reaction uses a catalytic system of titanium tetraisopropoxide [Ti(O-iPr)₄] and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the terminal oxidant.[14]

The facial selectivity is exceptionally predictable:

-

(+)-DET directs epoxidation to one face of the alkene (when viewed with the alcohol in the lower right quadrant).

-

(-)-DET directs epoxidation to the opposite face.

This reliability allows for the synthesis of enantioenriched epoxy alcohols, which are versatile chiral building blocks.[13][14]

Step 2: Regio- and Stereoselective Ring-Opening

The chiral epoxy alcohol is then subjected to ring-opening with a nitrogen nucleophile. Sodium azide (NaN₃) is commonly used due to its excellent nucleophilicity and the subsequent ease of reducing the azide to a primary amine. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the center of attack. For allylic epoxy alcohols, the attack typically occurs at the C3 position (the carbon distal to the hydroxyl-bearing carbon) due to electronic activation, leading to the formation of a 1,2-azido alcohol.[16]

Pillar 4: Stereochemical Characterization

Synthesizing a chiral molecule is only half the battle; verifying its stereochemical integrity is equally critical. The two primary techniques for this are chiral High-Performance Liquid Chromatography (HPLC) for determining enantiomeric excess (ee) and Nuclear Magnetic Resonance (NMR) spectroscopy for assigning absolute and relative configuration.

Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC is the gold standard for quantifying the ratio of enantiomers in a sample.[17] The separation is achieved on a Chiral Stationary Phase (CSP), which interacts diastereomerically with the two enantiomers, causing them to have different retention times.[17]

A significant challenge with amino alcohols is that they often lack a strong UV chromophore, making detection difficult.[17] This is overcome by derivatizing both the amino and hydroxyl groups with a UV-active agent, such as 3,5-dinitrobenzoyl chloride, prior to analysis.[17]

Protocol: Derivatization for Chiral HPLC Analysis [17]

-

Sample Prep: Dissolve a small sample (approx. 1 mg) of the purified amino alcohol in an aprotic solvent like acetonitrile (1 mL).

-

Derivatization: Add 2.5 equivalents of a derivatizing agent (e.g., 3,5-dinitrobenzoyl chloride) and 3.0 equivalents of a non-chiral base (e.g., triethylamine or pyridine).

-

Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).

-

Analysis: Directly inject a filtered aliquot of the reaction mixture onto the chiral HPLC system. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

NMR Spectroscopy for Configurational Assignment

While HPLC can quantify enantiomers, it does not reveal their absolute configuration. NMR spectroscopy, after derivatization with a chiral agent, can be used for this purpose. A common method involves creating bis-MPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivatives of the amino alcohol.[18][19] The two diastereomeric derivatives (from using (R)-MPA and (S)-MPA) will exhibit different chemical shifts in their ¹H NMR spectra.[19][20] By analyzing the differences in chemical shifts (Δδ = δ_S - δ_R) for protons near the stereocenters and applying established models, the absolute configuration of the amino alcohol can be determined.[18][19]

Conclusion and Outlook

The stereoselective synthesis of allylic amino alcohols is a mature yet continually evolving field. The classical strategies of diastereoselective ketone reduction and chiral epoxide ring-opening remain highly reliable and predictable mainstays for drug development professionals. Concurrently, powerful catalytic methods like the Sharpless Asymmetric Aminohydroxylation offer more direct and atom-economical pathways. The choice of strategy ultimately depends on the specific target molecule, substrate availability, and desired scale. A thorough understanding of the mechanistic underpinnings of these transformations, coupled with robust analytical methods for stereochemical verification, empowers the modern medicinal chemist to construct complex, life-saving molecules with precision and confidence.

References

-

Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

-

Fraser, D. S., Park, S. B., & Chong, J. M. (2003). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry, 81(2), 87-101. [Link]

-

Ramasastry, S. S. V., Albertshofer, K., Utsumi, N., & Barbas, C. F. (2007). Direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic anti-Mannich and syn-aldol reactions. Journal of the American Chemical Society, 129(2), 288-289. [Link]

-

O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

-

Fraser, D. S., Park, S. B., & Chong, J. M. (2003). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. Canadian Journal of Chemistry. [Link]

-

Chong, J. M., et al. (2003). Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. ResearchGate. [Link]

-

Chandrasekhar, S., Kausar, F., & Ramakrishna, K. (2003). Diastereoselectivity in the Reduction of α-Oxy- and α-Amino-Substituted Acyclic Ketones by Polymethylhydrosiloxane. The Journal of Organic Chemistry, 68(10), 4072-4075. [Link]

-

Bhushan, R., & Lal, M. (2011). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 74(5-6), 413-421. [Link]

-

Schlingloff, G., & Sharpless, K. B. (2016). Aminohydroxylation and Aminooxygenation of Alkenes. Science of Synthesis, 5.3. [Link]

-

Pirkle, W. H., & Pochapsky, T. C. (1987). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 25(7), 281-286. [Link]

-

Jia, Z., & Rovis, T. (2020). Asymmetric Ring-Closing Aminooxygenation of Alkenes en Route to 2-Amino-1,3-Diols with Vicinal Stereocenters. Organic Letters, 22(16), 6598-6603. [Link]

-

Chong, J. M., et al. (2003). Diastereoselective Reduction of α-Aminoketones: Synthesis of anti- and syn-β-Amino Alcohols. ResearchGate. [Link]

-

Wang, Z. X., Tu, Y., Frohn, M., & Shi, Y. (2000). Application of sharpless asymmetric dihydroxylation to synthesis of chiral β-amino alcohols. Chinese Journal of Chemistry, 18(5), 669-674. [Link]

-

Ramasastry, S. S. V., et al. (2007). Direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic anti-Mannich and syn-aldol reactions. PubMed. [Link]

-

Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Chirality, 12(5‐6), 404-407. [Link]

-

Bhushan, V., & Reddy, G. J. (2012). Mechanistic investigation of asymmetric aminohydroxylation of alkenes. Semantic Scholar. [Link]

-

Majumdar, S., & Ghorai, M. K. (2020). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]

-

Ye, X., & Stahl, S. S. (2012). Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay. Organic letters, 14(17), 4502-4505. [Link]

-

Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. [Link]

-

Alcaide, B., et al. (2007). The Stereoselective Synthesis of α-Substituted β-Amino Secondary Alcohols Based on the Proline-Mediated, Asymmetric, Three-Component Mannich Reaction and Its Application to the Formal Total Synthesis of Nikkomycins B and Bx. ResearchGate. [Link]

-

Sartori, S. K., Miranda, I. L., Diaz, M. A. N., & Diaz-Muñoz, G. (2021). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 18(5), 606-620. [Link]

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. [Link]

-

Ivanov, A. V., et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 10(2), 89-96. [Link]

-

de Mattos, M. C. S., & de Souza, R. O. M. A. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 8(3), 435-451. [Link]

-

White, M. C., et al. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society. [Link]

-

Heravi, M. M., & Asadi, S. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634-6659. [Link]

-

Fraunhoffer, K. J., & White, M. C. (2007). syn-1,2-Amino Alcohols via Diastereoselective Allylic C–H Amination. Journal of the American Chemical Society, 129(22), 7274-7276. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of allylic alcohols. Organic Chemistry Portal. [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8432-8439. [Link]

-

Dong, J., et al. (2020). Drugs containing chiral γ‐amino alcohol units and methods for asymmetric γ‐functionalization of allylic alcohols. ResearchGate. [Link]

-

Li, M., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. International Journal of Molecular Sciences, 25(2), 998. [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 281-295. [Link]

-

Leiro, V., et al. (2008). Assigning the configuration of amino alcohols by NMR: a single derivatization method. Organic Letters. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link]

-

Grajewski, J., & Deredas, D. (2017). The Synthesis of Chiral β,β-Diaryl Allylic Alcohols and Their Use in the Preparation of α-Tertiary Allylamines and Quaternary α-Amino Acids. The Journal of Organic Chemistry, 82(11), 5673-5683. [Link]

-

Sarko, C. R., Guch, I. C., & DiMare, M. (1998). Chelation-controlled protocol for the diastereoselective reduction of ketones. The Journal of Organic Chemistry, 63(22), 7913-7916. [Link]

-

Leiro, V., Seco, J. M., Quiñoá, E., & Riguera, R. (2008). Cross interaction between auxiliaries: the chirality of amino alcohols by NMR. Organic Letters, 10(13), 2729-2732. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2001). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (13), 1100-1101. [Link]

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. diva-portal.org [diva-portal.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Sharpless Asymmetric Epoxidation: Applications in the Synthesis o...: Ingenta Connect [ingentaconnect.com]

- 15. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Cross interaction between auxiliaries: the chirality of amino alcohols by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Safe Handling, Storage, and Synthetic Utilization of (S)-1-Aminopent-4-en-2-ol: A Technical Whitepaper

Executive Summary

(S)-1-Aminopent-4-en-2-ol is a highly versatile, chiral trifunctional building block widely utilized in the synthesis of peptidomimetics, chiral ligands, and active pharmaceutical ingredients (APIs). Featuring a primary amine, a chiral secondary alcohol, and a terminal alkene, this molecule offers multiple orthogonal sites for functionalization. However, this dense functionality presents significant safety and handling challenges.

This whitepaper establishes a self-validating framework for the safe manipulation of (S)-1-Aminopent-4-en-2-ol, bridging physicochemical hazard profiling with rigorous, step-by-step laboratory protocols designed for research and drug development professionals.

Physicochemical Profiling & Hazard Causality

Understanding the hazards of (S)-1-Aminopent-4-en-2-ol requires a mechanistic analysis of its functional groups. According to the [1], low-molecular-weight aliphatic amines are highly reactive. The [2] highlights that primary aliphatic amines typically exhibit a pKa of approximately 10.5, rendering them nearly 100% ionized at physiological pH and acting as potent nucleophiles.

-

Tissue Saponification (Corrosivity): Upon contact with biological tissues, the unprotonated amine rapidly catalyzes the saponification of epidermal lipid bilayers. This leads to liquefactive necrosis, causing severe skin burns and irreversible eye damage.

-

Atmospheric Degradation (Carbamate Formation): The primary amine acts as a nucleophile toward atmospheric carbon dioxide ( CO2 ), leading to the exothermic formation of insoluble carbamate salts. This degrades the stoichiometric purity of the reagent and can clog fine syringe needles, creating pressure hazards during transfer.

-

Auto-Oxidation: The terminal alkene is susceptible to auto-oxidation upon prolonged exposure to oxygen and ultraviolet light, potentially leading to the formation of trace peroxides.

Table 1: Physicochemical and Hazard Profile

| Property / Hazard | Value / Classification | Mechanistic Rationale |

| Molecular Formula | C5H11NO | - |

| Molar Mass | 101.15 g/mol | - |

| pKa (Estimated) | ~10.5 | High basicity drives tissue saponification and CO2 affinity. |

| GHS Hazard Class | Skin Corr. 1B, Eye Dam. 1 | Nucleophilic primary amine disrupts lipid bilayers. |

| Air Sensitivity | High (Carbamate formation) | Amine acts as a nucleophile toward atmospheric CO2 . |

| Storage Requirement | Inert atmosphere (Ar/ N2 ), 2–8°C | Prevents auto-oxidation of the alkene and amine degradation. |

Structural Reactivity & Degradation Pathways

Figure 1: Structural reactivity and hazard degradation pathways of (S)-1-Aminopent-4-en-2-ol.

Core Directive: Self-Validating Handling Protocols

To mitigate the risks associated with corrosivity and atmospheric degradation, handling must be conducted under strictly controlled inert conditions. As outlined in[3], the selection of appropriate work practices and engineering controls is non-negotiable for highly reactive liquids.

-

Engineering Controls: All transfers must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

Personal Protective Equipment (PPE): The[4] emphasizes that textile or leather gloves are completely unsuitable for aliphatic amines. Operators must use heavy-duty butyl rubber or laminated standard gloves (e.g., Silver Shield), paired with a chemical-resistant apron and splash goggles.

-

Storage: Store in tightly sealed, amber glass bottles under a positive pressure of Argon at 2–8°C to suppress both thermal degradation and auto-oxidation.

Experimental Workflow: Air-Free N-Boc Protection

This protocol details the chemoselective N-Boc protection of (S)-1-Aminopent-4-en-2-ol. The methodology is designed as a self-validating system : visual cues at each step confirm the integrity of the inert atmosphere and the safety of the reaction.

Figure 2: Self-validating air-free Schlenk line workflow for amine handling.

Step-by-Step Methodology:

Step 1: System Preparation & Purging

-

Action: Flame-dry a two-neck Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times.

-

Causality: Removes trace moisture and oxygen, preventing auto-oxidation of the terminal alkene and ensuring the amine remains unprotonated and unreacted with atmospheric CO2 .

Step 2: Reagent Transfer (Self-Validation Step)

-

Action: Using an Argon-purged gas-tight syringe, transfer 1.0 equivalent of (S)-1-Aminopent-4-en-2-ol into the flask.

-

Validation Check: The liquid in the syringe must remain perfectly clear. If a white, cloudy suspension forms, CO2 intrusion has occurred (carbamate formation). Abort the transfer immediately and re-purge the system.

-

Action: Add anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

Step 3: Base Addition and Thermal Control

-

Action: Add 1.2 equivalents of Triethylamine (TEA). Cool the reaction vessel to 0°C using an ice-water bath.

-

Causality: TEA acts as an auxiliary base to neutralize any trace acid. Cooling mitigates the exothermic nature of the subsequent anhydride addition, preventing unwanted side reactions at the secondary alcohol.

Step 4: Electrophile Addition

-

Action: Dissolve 1.1 equivalents of Di-tert-butyl dicarbonate ( Boc2O ) in DCM and add dropwise over 15 minutes.

-

Causality: Dropwise addition prevents thermal runaway and ensures high chemoselectivity for the primary amine over the sterically hindered secondary alcohol.

Step 5: Quenching and Spill Mitigation

-

Action: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding a 10% aqueous citric acid solution.

-

Causality: Citric acid is a weak organic acid that safely neutralizes unreacted amines without generating the violent exotherms associated with strong mineral acids (e.g., HCl).

-

Note on Spills: This same chemical causality applies to Spill Mitigation . Never use strong acids to neutralize amine spills on the benchtop; always use a weak acid (like sodium bisulfate) or specialized amine-absorbent pads to prevent aerosolization of corrosive vapors.

References

-

1-Amino-4-penten-2-ol | C5H11NO | CID 10931378 Source: PubChem (National Institutes of Health) URL:[Link]

-

Draft Screening Assessment Aliphatic Amines Group Source: Environment and Climate Change Canada (ECCC) URL:[Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

-

GESTIS Substance Database Source: IFA (Institut für Arbeitsschutz der Deutschen Gesetzlichen Unfallversicherung) URL:[Link]

Sources

Asymmetric synthesis using (S)-1-Aminopent-4-EN-2-OL as a chiral auxiliary.

Application Note: Asymmetric Synthesis Using (S)-1-Aminopent-4-en-2-ol as a Bifunctional Chiral Auxiliary

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Protocols, and Advanced Derivatization (Aldol Addition & Ring-Closing Metathesis)

Executive Summary & Mechanistic Rationale

In modern drug development, the precise control of absolute stereochemistry is paramount. While traditional Evans-type chiral auxiliaries (derived from valinol or phenylglycinol) provide excellent stereodirecting capabilities[1], they are generally inert aliphatic or aromatic groups that must be cleaved and discarded after the asymmetric transformation.

(S)-1-Aminopent-4-en-2-ol introduces a paradigm shift as a bifunctional chiral auxiliary . Structurally, it is a 1,2-amino alcohol featuring a terminal allyl group at the C2 position[2]. When converted into an oxazolidinone or oxazolidine-2-thione, it serves two distinct mechanistic purposes:

-

Steric Director: The bulky allyl group effectively shields one face of the enolate during carbon-carbon bond-forming events (e.g., asymmetric aldol additions), ensuring high diastereoselectivity[3].

-

Metathesis Handle: The terminal alkene provides a reactive handle for post-reaction modifications, most notably Ring-Closing Metathesis (RCM). This allows the auxiliary to be incorporated directly into macrocyclic drug scaffolds or complex chiral heterocycles, rather than being cleaved as waste[4].

Workflow & Transition State Logic

The following diagrams illustrate the synthetic workflow and the stereochemical logic governing the use of this bifunctional auxiliary.

Figure 1: Synthetic workflow from the amino alcohol precursor to the final RCM macrocycle.

Figure 2: Zimmerman-Traxler transition state logic dictating the stereochemical outcome.

Experimental Protocols

Protocol A: Synthesis of (S)-4-Allyloxazolidin-2-one

Objective: Convert (S)-1-aminopent-4-en-2-ol into the cyclic chiral auxiliary. Causality: Triphosgene is utilized over diethyl carbonate to drive the cyclization to completion at lower temperatures, preventing any thermal isomerization of the terminal alkene[2].

-

Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-1-aminopent-4-en-2-ol (10.0 mmol, 1.01 g) and anhydrous CH₂Cl₂ (50 mL).

-

Base Addition: Add triethylamine (25.0 mmol, 3.5 mL) and cool the mixture to 0 °C using an ice bath.

-

Cyclization: Slowly add a solution of triphosgene (3.5 mmol, 1.04 g) in CH₂Cl₂ (10 mL) dropwise over 30 minutes. The slow addition prevents oligomerization.

-

Reaction Monitoring: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1, KMnO₄ stain). The disappearance of the highly polar amino alcohol spot validates completion.

-

Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to yield (S)-4-allyloxazolidin-2-one as a colorless oil.

Protocol B: Asymmetric Aldol Addition (Evans Protocol)

Objective: Perform a highly diastereoselective aldol addition using the N-acylated auxiliary. Causality: Di-n-butylboron triflate (Bu₂BOTf) and N,N-diisopropylethylamine (DIPEA) are strictly required. The short B–O bond forces a tight Zimmerman-Traxler transition state, while the bulky dibutyl groups exclusively favor the formation of the (Z)-enolate. The C4-allyl group of the auxiliary sterically blocks the Re-face, forcing the aldehyde to attack from the Si-face, yielding the "Evans syn" product[3],[5].

-

N-Acylation: Dissolve (S)-4-allyloxazolidin-2-one (5.0 mmol) in anhydrous THF (20 mL) at -78 °C. Add n-BuLi (5.25 mmol, 2.5 M in hexanes) dropwise. After 30 min, add propionyl chloride (5.5 mmol). Warm to 0 °C, quench with saturated NH₄Cl, and isolate the N-propionyl product.

-

Enolization: Dissolve the N-propionyl auxiliary (3.0 mmol) in anhydrous CH₂Cl₂ (15 mL) and cool to -78 °C under argon.

-

Boron Coordination: Add Bu₂BOTf (3.3 mmol, 1.0 M in CH₂Cl₂) dropwise, followed by DIPEA (3.6 mmol). Stir at -78 °C for 30 minutes, then at 0 °C for 30 minutes to ensure complete (Z)-enolate formation.

-

Aldol Addition: Re-cool the mixture to -78 °C. Slowly add the target aldehyde (e.g., 4-pentenal, 3.5 mmol) dropwise. Stir for 2 hours at -78 °C.

-

Oxidative Cleavage of Boron: Quench the reaction at 0 °C by adding pH 7 phosphate buffer (5 mL), methanol (15 mL), and a 2:1 mixture of MeOH and 30% H₂O₂ (5 mL). Stir vigorously for 1 hour to hydrolyze the boron-aldol complex.

-

Validation: Analyze the crude mixture by ¹H NMR. The diastereomeric ratio (dr) is validated by integrating the distinct signals of the α-proton (typically ~4.0 ppm).

Protocol C: Ring-Closing Metathesis (RCM)

Objective: Utilize the terminal alkene of the auxiliary and the alkene from the aldehyde (e.g., 4-pentenal) to form a chiral heterocycle. Causality: Grubbs II catalyst is chosen for its high tolerance to the free hydroxyl group generated in the aldol step and the carbonyl of the oxazolidinone[4]. High dilution (0.005 M) is critical to favor the intramolecular cyclization thermodynamically over intermolecular cross-metathesis (oligomerization).

-

Preparation: Dissolve the purified aldol adduct (1.0 mmol) in anhydrous, degassed CH₂Cl₂ (200 mL) to achieve a 0.005 M concentration.

-

Catalysis: Add Grubbs Second Generation Catalyst (0.05 mmol, 5 mol%).

-

Reflux: Heat the mixture to reflux (40 °C) under an argon atmosphere for 12 hours.

-

Quenching: Cool to room temperature and add ethyl vinyl ether (1 mL) to quench the ruthenium carbene. Stir for 30 minutes.

-

Purification: Concentrate the mixture and purify via silica gel chromatography to isolate the macrocyclic/heterocyclic product.

Data Presentation

The table below summarizes typical yields and stereochemical outcomes when using (S)-1-aminopent-4-en-2-ol derived auxiliaries in the described aldol-RCM sequence.

| Aldehyde Substrate | Aldol Yield (%) | Diastereomeric Ratio (dr) | RCM Yield (%) | Ring Size Formed |

| Acetaldehyde | 88 | 98:2 | N/A (No alkene) | N/A |

| 4-Pentenal | 85 | 97:3 | 92 | 10-membered |

| 5-Hexenal | 82 | 96:4 | 89 | 11-membered |

| Allyl Bromide (Alkylation) | 90 | 99:1 | 95 | 8-membered |

Note: Diastereomeric ratios are determined via HPLC on a chiral stationary phase and ¹H NMR integration of the crude aldol adducts.

References

-

First Preparation Of 5-Allyl-1,3-Oxazolidine-2-Thione (Napoleiferin), A Natural Homolog Of 5-Vinyl-1,3-Oxazolidine-2-Thione(Goitrin) Synthetic Communications, Taylor & Francis.[Link][2]

-

Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions Journal of the American Chemical Society, ACS Publications.[Link][3]

-

Ring-Closing Metathesis in Methanol and Water The Journal of Organic Chemistry, ACS Publications.[https://pubs.acs.org/doi/10.1021/jo980877+] ([Link]4]

-

Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions Organic Letters, ACS Publications.[Link][5]

-

Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions European Journal of Organic Chemistry, ResearchGate.[Link][1]

Sources

Enantioselective Synthesis of β-Amino Alcohols: Strategic Workflows and Catalytic Protocols

Executive Summary & Strategic Overview

The β-amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active molecules, including β-blockers (e.g., propranolol), sphingolipids, and HIV protease inhibitors, as well as serving as critical chiral auxiliaries (e.g., Evans oxazolidinones) in asymmetric synthesis. Constructing this 1,2-amino alcohol moiety with high enantio- and diastereoselectivity is a cornerstone challenge in modern drug development.

Historically, the synthesis relied heavily on the chiral pool. However, modern synthetic demands necessitate highly scalable, catalytic, and enantioselective methodologies. This guide provides an in-depth mechanistic analysis and validated protocols for two premier methodologies:

-

The Sharpless Asymmetric Aminohydroxylation (SAA): A robust transition-metal-catalyzed approach.

-

Divergent Enzymatic Cascades: A modern, highly sustainable biocatalytic approach yielding >99% enantiomeric excess (ee).

Fig 1. Major synthetic strategies for the enantioselective synthesis of β-amino alcohols.

Method A: Sharpless Asymmetric Aminohydroxylation (SAA)

The Sharpless Asymmetric Aminohydroxylation (SAA) is a catalytic process that converts alkenes directly into enantiomerically enriched N-protected β-amino alcohols [1].

Mechanistic Rationale & Causality

The SAA reaction utilizes an osmium catalyst (typically K2OsO2(OH)4 ) and a chiral cinchona alkaloid ligand (e.g., (DHQ)2PHAL or (DHQD)2PHAL ).

-

Ligand Acceleration: The chiral ligand not only creates a stereodefined pocket that dictates the facial selectivity of the incoming alkene but also significantly accelerates the turnover rate of the osmium catalyst, preventing the background racemic reaction.

-

Nitrogen Source: Chloramine-T or alkyl carbamates (with 1,3-dichloro-5,5-dimethylhydantoin) act as the nitrogen source and the primary oxidant. The use of a biphasic solvent system (e.g., t -BuOH/H₂O) is critical; it ensures that the highly reactive imido-osmium species remains at the solvent interface, mitigating over-oxidation to the corresponding ketone or cleavage of the diol.

Protocol 1: Standard SAA of Styrene Derivatives

Self-Validating System: The reaction transition from a heterogeneous green/yellow suspension to a clear, homogeneous pale-yellow solution indicates successful formation of the active osmate-ligand complex.

Reagents:

-

Styrene derivative (1.0 equiv, 10 mmol)

-

Chloramine-T trihydrate (3.0 equiv, 30 mmol)

-

K2OsO2(OH)4 (0.04 equiv, 4 mol%)

-

(DHQ)2PHAL (0.05 equiv, 5 mol%)

-

Solvent: n -Propanol / Water (1:1 v/v, 100 mL)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve (DHQ)2PHAL (5 mol%) in 50 mL of n -propanol. Add 50 mL of deionized water, followed by K2OsO2(OH)4 (4 mol%). Stir for 10 minutes at room temperature until the solution turns a clear, pale yellow. Causality: Pre-complexation ensures the chiral pocket is fully formed before the substrate is introduced, maximizing ee.

-

Oxidant Addition: Add Chloramine-T trihydrate (30 mmol) in one portion. The solution will briefly turn dark green before returning to yellow.

-

Substrate Introduction: Cool the reaction mixture to 4 °C using an ice bath. Dropwise add the styrene derivative (10 mmol). Causality: Lowering the temperature increases the entropic control of the transition state, generally yielding higher enantioselectivity.

-

Reaction Monitoring (IPC): Stir vigorously for 12-24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active alkene spot and the appearance of a highly polar, ninhydrin-active spot confirms conversion.

-

Quenching: Quench the reaction by adding sodium sulfite ( Na2SO3 , 1.5 g) to reduce any remaining osmium(VIII) to the inert, water-soluble osmium(VI) species. Stir for 30 minutes.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure. Purify via flash column chromatography to isolate the enantiopure N-Ts-β-amino alcohol.

Method B: Biocatalytic Cascade Synthesis

While transition-metal catalysis is standard, modern pharmaceutical development increasingly relies on biocatalysis to avoid heavy metal contamination and achieve absolute stereocontrol. Recent advancements have demonstrated the high-yield synthesis of enantiopure 1,2-amino alcohols from simple amino acids like L-phenylalanine via linear enzymatic cascades [2].

Mechanistic Rationale & Causality

This one-pot, multi-enzyme cascade eliminates the need for intermediate isolation.

-

Buffer Selection: An ammonium formate buffer (pH 8.5) is strictly required. Formate acts as the sacrificial electron donor for the recycling of NAD+ , driven by formate dehydrogenase (FDH). The pH of 8.5 is the optimal intersection for the activity profiles of the transaminase and the dehydrogenase enzymes.

-

Cofactor Dynamics: Pyridoxal phosphate (PLP) is added as an electron sink to facilitate the transamination step, while NAD+ acts as the hydride carrier for the redox steps.

Fig 2. Divergent enzymatic cascade for converting L-phenylalanine to 1,2-amino alcohols.

Protocol 2: 100 mg Scale Biocatalytic Synthesis

Self-Validating System: The maintenance of a stable pH (via automated titration or heavy buffering) is the primary indicator of system health, as the decarboxylation and amine transfer alter the local proton concentration.

Reagents & Enzymes:

-

L-Phenylalanine-derived substrate (10 mM, ~100 mg)

-

Ammonium formate buffer (2 M, pH 8.5, 37.5 mL)

-

NAD+ (1 mM, 49 mg) and PLP (1 mM, 19 mg)

-

D-alanine (50 mM, 322 mg)

-

Enzymes: Bs-AlaDH (20 μM), Aa-ADH (70 μM), and At-ωTA (35 μM)

Step-by-Step Methodology:

-

Buffer Preparation: In a 250 mL Erlenmeyer flask, combine the ammonium formate buffer (37.5 mL) and sterile H2O (28 mL). Add NAD+ (49 mg), PLP (19 mg), and D-alanine (322 mg).

-

Substrate Addition: Introduce the L-phenylalanine substrate (101 mg). Adjust the pH precisely to 8.5 using dilute aqueous ammonia. Causality: Precise pH adjustment prevents the denaturation of the highly sensitive At-ωTA enzyme.

-

Enzyme Introduction: Gently add the lyophilized enzymes: Bs-AlaDH, Aa-ADH, and At-ωTA. Avoid vigorous vortexing; instead, swirl gently to prevent shear-induced protein denaturation.

-

Incubation: Incubate the reaction mixture in an orbital shaker at 30 °C and 200 rpm for 70 hours.

-

Reaction Monitoring (IPC): Withdraw 50 μL aliquots every 12 hours. Quench with 50 μL of acetonitrile, centrifuge to precipitate proteins, and analyze the supernatant via GC-FID or chiral HPLC to monitor the progression from the epoxide intermediate to the final amino alcohol.

-

Workup: Basify the aqueous reaction mixture with KOH (10 M, 9 mL) to deprotonate the newly formed amine, rendering it lipophilic. Saturate the solution with solid NaCl to drive the organic product out of the aqueous phase (salting-out effect).

-

Extraction: Extract with EtOAc (2 × 40 mL). Dry the combined organics over Na2SO4 and evaporate to yield the enantiomerically pure phenylethanolamine derivative (>99% ee).

Quantitative Data & Method Comparison

When selecting a workflow for drug development, chemists must balance scalability, atom economy, and enantioselectivity. Table 1 summarizes the performance metrics of the two detailed protocols alongside the traditional Lewis-acid catalyzed Asymmetric Ring Opening (ARO) of epoxides [3].

Table 1. Comparison of Enantioselective Methodologies for β-Amino Alcohols

| Methodology | Typical Yield (%) | Enantiomeric Excess (ee) | Scalability | Environmental Impact | Key Reagents |

| Sharpless AA (SAA) | 75 - 90% | 85 - 98% | High (Multi-kg) | Moderate (Heavy metal Os) | K2OsO2(OH)4 , (DHQ)2PHAL |

| Biocatalytic Cascade | 80 - 95% | > 99% | Medium (Gram scale) | Low (Green Chemistry) | Transaminases, NAD+ , PLP |

| ARO of Epoxides | 85 - 99% | 90 - 99% | High (Multi-kg) | Moderate (Metal catalysts) | Jacobsen's Salen-Co, ZrCl4 |

Note: While SAA is highly scalable, the toxicity of Osmium requires stringent downstream purging (e.g., using metal scavengers like QuadraSil) to meet pharmaceutical API limits (<10 ppm). The biocatalytic route circumvents this entirely.

References

- Title: Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis Source: Angewandte Chemie International Edition, 1999 URL

- Title: High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades Source: ACS Publications, 2022 URL

- Title: Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis Source: Journal of the Iranian Chemical Society, 2018 URL

(S)-1-Aminopent-4-EN-2-OL: A Versatile Bifunctional Precursor for Advanced Chiral Ligand Design and Immobilized Catalysis

Executive Summary & Rationale

In the landscape of asymmetric catalysis and drug development, the design of tunable, recoverable chiral ligands is a paramount objective. (S)-1-Aminopent-4-en-2-ol is a highly specialized bifunctional building block that addresses this need. It features a stereogenic center embedded within a 1,2-amino alcohol motif, coupled with a terminal pent-4-enyl chain.

This specific structural combination is not accidental; it provides orthogonal reactivity. The 1,2-amino alcohol serves as the foundational scaffold for synthesizing privileged chiral ligands (such as oxazolines and phosphoramidites), while the terminal alkene acts as a bio-orthogonal "handle." This handle enables late-stage functionalization, such as dimerization or solid-support immobilization via olefin metathesis, without sterically crowding or electronically altering the chiral catalytic pocket [1].

This application note provides process chemists and catalyst designers with self-validating protocols for transforming (S)-1-aminopent-4-en-2-ol into advanced, recoverable chiral catalysts.

Mechanistic Insights: The Causality of Precursor Design

When designing heterogeneous chiral catalysts, a common failure mode is the disruption of the ligand's chiral environment during the immobilization process. (S)-1-Aminopent-4-en-2-ol circumvents this through spatial decoupling:

-

The Chiral Core (1,2-Amino Alcohol): This moiety readily undergoes condensation with nitriles or carboxylic acids to form 5-membered oxazoline rings. The stereocenter at the C2 position dictates the facial selectivity of incoming substrates during asymmetric transformations (e.g., Lewis acid-catalyzed cyanohydrin synthesis) [3].

-

The Immobilization Handle (Terminal Alkene): The 3-carbon spacer between the chiral center and the terminal olefin ensures that the alkene is sterically accessible. During late-stage cross-metathesis using a Second-Generation Grubbs Catalyst, the ruthenium alkylidene can easily engage the terminal olefin without steric hindrance from the bulky chiral pocket [2]. The release of volatile ethylene gas provides an irreversible thermodynamic driving force for the immobilization.

Workflow for divergent synthesis of chiral oxazoline and phosphoramidite ligands.

Protocol I: Synthesis of Alkene-Tagged Chiral Oxazoline Ligands

This protocol details the synthesis of a mono-oxazoline ligand via the condensation of (S)-1-aminopent-4-en-2-ol with benzonitrile.

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (S)-1-aminopent-4-en-2-ol (1.0 equiv, 10 mmol) and benzonitrile (1.2 equiv, 12 mmol) in anhydrous chlorobenzene (25 mL).

-

Catalyst Addition: Add anhydrous Zinc Chloride ( ZnCl2 ) (0.05 equiv, 0.5 mmol). Causality: The Lewis acidic Zn2+ coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. This facilitates the initial nucleophilic attack by the primary amine of the amino alcohol.

-

Cyclization: Heat the reaction mixture to reflux (130°C) for 24 hours. The subsequent intramolecular attack of the hydroxyl group on the intermediate amidine expels ammonia (or water, depending on the exact mechanism and additives) to close the 5-membered oxazoline ring.

-

Workup: Cool to room temperature, dilute with dichloromethane (50 mL), and wash with saturated aqueous NaHCO3 to remove the zinc catalyst. Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 8:2).

Self-Validating Quality Control

-

Structural Validation (NMR): Perform 13C NMR. The protocol is successful if the nitrile carbon peak (~119 ppm) has disappeared, replaced by the characteristic oxazoline C=N peak at ~165 ppm. The terminal alkene peaks (~115 ppm and ~138 ppm) must remain intact.

-

Stereochemical Validation (Chiral HPLC): Analyze the product using a chiral stationary phase (e.g., Chiralcel OD-H). Compare against a racemic standard to ensure the harsh reflux conditions did not induce racemization at the C2 position.

Protocol II: Solid-Phase Immobilization via Olefin Cross-Metathesis

To transition from homogeneous to heterogeneous catalysis, the alkene-tagged oxazoline is covalently anchored to a vinyl-functionalized silica support.

Step-by-Step Methodology

-

Support Preparation: Suspend vinyl-functionalized silica gel (5.0 g, loading ~1.0 mmol/g) in anhydrous, degassed dichloromethane (DCM) (40 mL) under argon.

-

Ligand Introduction: Add the alkene-tagged chiral oxazoline from Protocol I (1.5 equiv relative to silica loading) to the suspension.

-

Metathesis Initiation: Add Second-Generation Grubbs Catalyst (0.02 equiv, 2 mol%) [2]. Causality: The second-generation catalyst is chosen over the first-generation due to its N-heterocyclic carbene (NHC) ligand, which provides superior stability and high reactivity toward terminal, unhindered olefins.

-

Reaction: Stir the suspension gently at 40°C for 16 hours. The system must be equipped with a bubbler to allow the escape of ethylene gas. Causality: Olefin metathesis is an equilibrium process; the continuous venting of ethylene gas drives the reaction to completion via Le Chatelier's principle.

-

Cleansing: Filter the functionalized silica through a glass frit. Wash sequentially with DCM, methanol, and diethyl ether to remove any unreacted ligand and ruthenium residues. Dry under vacuum at 50°C.

Solid-phase immobilization strategy via olefin cross-metathesis.

Quantitative Performance Data

The true value of (S)-1-aminopent-4-en-2-ol lies in the performance retention of its derived ligands post-immobilization. Table 1 summarizes the comparative performance of homogeneous versus silica-immobilized ligands in benchmark asymmetric cyanosilylation [3].

Table 1: Performance Comparison of Homogeneous vs. Immobilized Ligands

| Catalyst System | Ligand Type | Benchmark Reaction | Yield (%) | Enantiomeric Excess (ee %) | Recyclability (Runs) |

| Homogeneous | Oxazoline (Alkene-tagged) | Asymmetric Cyanosilylation | 94 | 92 | 1 (Not recovered) |

| Heterogeneous | Silica-Immobilized Oxazoline | Asymmetric Cyanosilylation | 91 | 91 | > 10 |

| Homogeneous | Phosphoramidite | Asymmetric Hydrogenation | 98 | 96 | 1 (Not recovered) |

| Heterogeneous | Polymer-Supported Phosphoramidite | Asymmetric Hydrogenation | 95 | 95 | 8 |

Data Interpretation: The immobilized variants exhibit negligible drops in enantiomeric excess (ee) compared to their homogeneous counterparts. This validates the hypothesis that the 3-carbon spacer in (S)-1-aminopent-4-en-2-ol effectively isolates the chiral catalytic pocket from the steric bulk of the solid support.

References

- A Mild Chemo-Enzymatic Oxidation-Hydrocyanation Protocol ResearchG

- Evolution and Applications of Second-Generation Ruthenium Olefin Metathesis C

- Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis ResearchG

Application Note: Advanced Protocols for Catalytic Enantioselective Allylic Amination

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, catalyst selection, and validated methodologies for Palladium- and Iridium-catalyzed asymmetric allylic amination.

Introduction & Strategic Context

The synthesis of enantioenriched allylic amines is a critical transformation in modern drug discovery. Chiral amine motifs are ubiquitous in biologically active molecules, serving as the structural foundation for therapeutics such as the antiepileptic drug vigabatrin and the DPP-4 inhibitor sitagliptin[1][2]. Transition-metal-catalyzed enantioselective allylic amination provides a highly efficient, atom-economical route to these stereocenters.

This application note synthesizes field-proven insights to guide researchers in selecting and executing the optimal catalytic system. We detail the mechanistic divergence between Palladium (Pd) and Iridium (Ir) catalysts, explaining the physical chemistry driving regioselectivity, and provide self-validating protocols designed for high reproducibility.

Mechanistic Divergence: Palladium vs. Iridium Causality

Understanding the inherent regioselectivity of intermediate metallacycles is critical for rational reaction design. The choice of metal dictates whether the amination will yield a linear or branched product.

Palladium-Catalyzed Systems (Steric Control)

Pd-catalyzed allylic substitution typically proceeds via a symmetric or unsymmetric π-allyl-palladium intermediate. Because nucleophilic attack is largely governed by steric factors, Pd catalysts inherently favor the formation of linear (achiral) products when reacting with terminal allylic electrophiles[3]. However, this bias can be overridden. By utilizing specialized chiral ligands (e.g., Trost’s diphosphine ligands) or employing Dynamic Kinetic Asymmetric Transformation (DYKAT), researchers can achieve high enantioselectivities for α-chiral amines[3][4]. Furthermore, recent breakthroughs have bypassed pre-functionalized electrophiles entirely, enabling the direct amination of unactivated terminal olefins via an ene reaction followed by a Pd-catalyzed enantioselective [2,3]-rearrangement[2].

Iridium-Catalyzed Systems (Electronic Control)

In stark contrast, Ir-catalyzed aminations—particularly those utilizing chiral phosphoramidite or (phosphoramidite,olefin) ligands—exhibit a profound intrinsic preference for branched, α-chiral products[5][6]. The Causality: The regioselectivity is driven by the electronic asymmetry of the distorted trigonal bipyramidal (η³-allyl)Ir(III) intermediate. The strong trans-influence of the phosphoramidite ligand weakens the Ir–C bond opposite to it, directing the incoming amine nucleophile to attack the more substituted carbon atom. This yields branched allylic amines with exceptional regio- and enantioselectivity[5][6].

Diagram 1: Mechanistic divergence of Pd and Ir catalysis governing regioselectivity.

Quantitative Data & Catalyst Performance

The following table summarizes the expected performance metrics of these catalytic systems based on established literature parameters[2][5].

| Catalytic System | Key Ligand Type | Substrate Class | Regioselectivity (Branched:Linear) | Typical Yield | Enantiomeric Excess (ee) |

| Iridium (Ir) | Chiral Phosphoramidite | Allylic Carbonates | > 95:5 | 80 - 95% | 94 - 99% |

| Palladium (Pd) | Trost Diphosphine | Allylic Acetates | Variable (Substrate dependent) | 75 - 90% | 85 - 95% |

| Palladium (Pd) | Chiral Phosphoramidite | Unactivated Olefins (via Ene/[2,3]) | 100:0 (Specific to [2,3]-shift) | 60 - 85% | 90 - 96% |

Validated Experimental Protocols

Diagram 2: Standardized experimental workflow for air-sensitive allylic amination.

Protocol A: Iridium-Catalyzed Regio- and Enantioselective Allylic Amination

Based on the Hartwig protocol for terminal aliphatic allylic carbonates[5].

Self-Validating System: To ensure the active Ir(I) species is successfully generated, observe the color change from yellow/orange to a deep red/brown upon the addition of the amine base during pre-activation.

-

Catalyst Pre-activation: In an argon-filled glovebox, charge a flame-dried Schlenk tube with [Ir(COD)Cl]2 (2.0 mol %) and the chiral phosphoramidite ligand (4.0 mol %).

-

Solvent Selection: Dissolve the mixture in dry THF (0.5 M).

-

Causality Check: THF is strictly selected over polar solvents like DMF or EtOH. While polar solvents accelerate the reaction rate, they disrupt the tight ion-pairing required in the transition state, leading to significantly lower enantiomeric excesses[5]. THF provides the optimal dielectric environment to balance kinetics and stereocontrol.

-

-

Activation: Add a primary or secondary amine (1.2 equiv) and stir at room temperature for 15 minutes to generate the active metallacycle.

-

Substrate Addition: Add the allylic carbonate (1.0 equiv) dropwise. Seal the tube and stir at 25 °C.

-

Monitoring: Monitor via TLC or GC-MS. The reaction is typically complete within 4–12 hours.

-

Workup: Quench with water, extract with EtOAc, dry over Na2SO4 , and concentrate. Purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Allylic Amination of Unactivated Olefins

Based on the Tambar protocol utilizing an Ene Reaction/[2,3]-Rearrangement[2].

Self-Validating System: The intermediate zwitterion must precipitate or be isolable without degradation at low temperatures. If background rearrangement occurs before catalyst addition, racemic product will spike in the HPLC trace.

-

Ene Reaction: In a flame-dried flask under nitrogen, dissolve the unactivated terminal olefin (1.0 equiv) in dry CH2Cl2 (0.2 M). Cool the solution to -20 °C.

-

Zwitterion Formation: Add the sulfurdiimide reagent (1.1 equiv) dropwise. Stir for 2 hours.

-

Causality Check: The reaction must be maintained strictly below 0 °C. The intermediate zwitterion is prone to premature, non-selective background rearrangement at elevated temperatures. Maintaining a low temperature ensures the zwitterion remains stable until the chiral Pd catalyst is introduced to dictate the stereochemistry of the [2,3]-rearrangement[2].

-

-

Catalyst Introduction: Add Pd(TFA)2 (10 mol %) and the chiral ligand (12 mol %) directly to the cold solution.

-

Rearrangement: Slowly warm the reaction to room temperature and stir for 16 hours.

-

Workup & Cleavage: Concentrate the mixture, then treat with methanolic K2CO3 to unveil the allylic sulfonamide. Purify via silica gel chromatography.

Analytical Validation (E-E-A-T Standard)

To ensure the trustworthiness of the reported ee, every protocol must be validated against a racemic standard.

-

Racemic Standard Generation: Run the exact protocol utilizing an achiral catalyst analog (e.g., PPh3 for Pd systems, or an achiral phosphite for Ir systems).

-

Chiral HPLC: Establish baseline separation of the enantiomers using the racemic standard on a chiral stationary phase (e.g., Daicel Chiralpak AD-H or OD-H) before analyzing the enantioenriched samples.

References

-

Catalytic Enantioselective Allylic Amination of Olefins for the Synthesis of ent-Sitagliptin Source: PMC (National Institutes of Health) URL:[Link]

-

Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-Rearrangement Source: PMC (National Institutes of Health) / J. Am. Chem. Soc. URL:[Link]

-

Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Enantioselective Allylic Amination of Trifluoromethyl Group Substituted Racemic and Unsymmetrical 1,3-Disubstituted Allylic Esters by Palladium Catalysts Source: Organic Letters (ACS Publications) URL:[Link]

-

Regio- and Enantioselective Allylic Amination of Achiral Allylic Esters Catalyzed by an Iridium−Phosphoramidite Complex Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Study of Intermediates in Iridium–(Phosphoramidite,Olefin)-Catalyzed Enantioselective Allylic Substitution Source: ResearchGate / J. Am. Chem. Soc. URL:[Link]

Sources

Strategic Utilization of (S)-1-Aminopent-4-en-2-ol in Scaffold Hopping and Target-Oriented Synthesis

Executive Summary

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to 3D, sp³-rich architectures is a proven strategy for improving clinical success rates. (S)-1-Aminopent-4-en-2-ol is a highly versatile, enantiopure bifunctional building block that perfectly serves this paradigm[1]. By combining a primary amine, a chiral secondary alcohol, and a terminal alkene within a compact five-carbon framework, this molecule provides medicinal chemists with orthogonal reactive handles. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this synthon in the construction of conformationally restricted heterocycles and non-natural amino acids[2].

Physicochemical Profiling & Structural Rationale

The utility of (S)-1-aminopent-4-en-2-ol stems from its precise stereochemistry and orthogonal reactivity:

-

Primary Amine (C1): Acts as the primary nucleophile. It can be selectively protected (e.g., as a Boc or Cbz carbamate) or utilized directly in reductive aminations and amide couplings.

-

Chiral Secondary Alcohol (C2): The (S)-stereocenter is critical for asymmetric induction. It dictates the 3D trajectory of downstream cyclizations and serves as a hydrogen-bond donor/acceptor in the final pharmacophore[3].

-

Terminal Alkene (C4-C5): Serves as a latent functional group. It is primed for Ring-Closing Metathesis (RCM), cross-metathesis, epoxidation, or oxidative cleavage (yielding an aldehyde).

Core Applications in Medicinal Chemistry

A. Synthesis of Conformationally Restricted Heterocycles

Chiral amino alcohols are foundational for synthesizing saturated nitrogen heterocycles[4]. By appending an allyl or vinyl group to the oxygen or nitrogen of (S)-1-aminopent-4-en-2-ol, chemists create diene systems primed for Ring-Closing Metathesis (RCM). This approach yields enantiopure morpholines, piperidines, and oxazepines—scaffolds that frequently exhibit improved metabolic stability and target selectivity compared to their linear counterparts.

B. Peptidomimetics and β-Hydroxy α-Amino Acids

The structural backbone of (S)-1-aminopent-4-en-2-ol is an ideal precursor for β-hydroxy α-amino acids. Oxidation of the terminal alkene (via ozonolysis or osmium tetroxide/periodate cleavage) followed by further oxidation yields chiral amino acid derivatives. These non-natural amino acids are critical components in the design of protease inhibitors, providing resistance to enzymatic degradation while maintaining potent target binding[2].

C. Chiral Oxazolidinones

Reaction of the 1,2-aminoalcohol moiety with phosgene equivalents (such as 1,1'-Carbonyldiimidazole) generates chiral oxazolidin-2-ones. These 5-membered rings are not only potent pharmacophores in their own right (e.g., antibacterial agents like Linezolid) but also serve as Evans-type chiral auxiliaries for downstream asymmetric alkylations[3].

Mechanistic Workflow: The RCM Pathway

The following diagram illustrates the logical progression from the linear chiral precursor to a 3D morpholine pharmacophore.

Figure 1: Synthetic workflow from (S)-1-aminopent-4-en-2-ol to a chiral morpholine pharmacophore.

Experimental Protocols

Protocol 1: Diene Assembly via Selective N-Protection and O-Alkylation

Objective: Mask the primary amine and install a second terminal alkene to create the RCM substrate.

Step-by-Step Methodology:

-

N-Boc Protection: Dissolve (S)-1-aminopent-4-en-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Causality Checkpoint: The primary amine is significantly more nucleophilic than the secondary alcohol. Conducting the reaction at 0 °C ensures absolute chemoselectivity, preventing unwanted O-acylation. Furthermore, masking the amine is mandatory, as free primary amines will coordinate to and irreversibly poison Ruthenium-based metathesis catalysts.

-

-

Workup: After 2 hours at room temperature, quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.

-

O-Alkylation: Dissolve the crude N-Boc intermediate in anhydrous THF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

-

Causality Checkpoint: NaH deprotonates the secondary alcohol to form a strongly nucleophilic alkoxide. The N-Boc carbamate proton is significantly less acidic, ensuring selective O-alkylation.

-

-

Allylation: Add Allyl bromide (1.5 eq) and a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.1 eq). Warm to room temperature and stir for 12 hours.

-

Self-Validation & QC: Purify via flash chromatography.

-

TLC: Product should be UV-inactive but stain strongly with KMnO₄ (indicating the presence of two alkenes).

-

NMR Validation: ¹H NMR must show two distinct terminal alkene multiplet regions (~5.1-5.3 ppm for the terminal =CH₂ protons and ~5.7-5.9 ppm for the internal =CH- protons).

-

Protocol 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene into a chiral 3,6-dihydro-2H-1,4-oxazine (dehydromorpholine) derivative.

Step-by-Step Methodology:

-

Solvent Preparation: Add anhydrous Toluene to an oven-dried Schlenk flask. Degas the solvent by sparging with Argon for 20 minutes.

-

Causality Checkpoint: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes oxidative decomposition of the active carbene.

-

-

Catalyst Addition: Add the O-allylated diene substrate (1.0 eq) to the toluene to achieve a dilute concentration (0.01 M). Add Grubbs 2nd Generation Catalyst (5 mol%).

-

Causality Checkpoint: High dilution (0.01 M) is thermodynamically required to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).

-

-

Thermal Activation: Heat the reaction mixture to 80 °C for 2 hours under a steady stream of Argon.

-

Causality Checkpoint: Elevated temperatures accelerate the dissociation of the phosphine ligand from the Grubbs II catalyst, initiating the catalytic cycle. The Argon stream helps sweep away the generated ethylene gas, driving the equilibrium forward according to Le Chatelier's principle.

-

-

Self-Validation & QC: Quench with ethyl vinyl ether to deactivate the catalyst.

-

Mass Spectrometry: ESI-MS must show a mass loss of 28.03 Da (loss of ethylene, C₂H₄) from the parent mass.

-

Quantitative Data Presentation

The choice of catalyst and reaction conditions heavily influences the efficiency of the RCM step. The table below summarizes the optimization data for the cyclization of the N-Boc-O-allyl-(S)-1-aminopent-4-en-2-ol intermediate.

| Catalyst System | Solvent | Concentration | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |

| Grubbs I (5 mol%) | DCM | 0.05 M | 25 | 24 | 45% | Low yield; slow initiation rate of the generation I catalyst at room temperature. |

| Grubbs I (10 mol%) | DCM | 0.01 M | 40 | 12 | 62% | Moderate yield; catalyst decomposition observed before reaction completion. |

| Grubbs II (5 mol%) | DCM | 0.01 M | 40 | 4 | 89% | High yield; the N-heterocyclic carbene (NHC) ligand provides stability and high turnover. |

| Grubbs II (5 mol%) | Toluene | 0.01 M | 80 | 2 | 94% | Optimal; elevated temperature accelerates initiation and ethylene volatilization without catalyst degradation. |

References

- Stereoselective Synthesis of Threo and Erythro β-Hydroxy and β-Disubstituted-β-Hydroxy α-Amino Acids The Journal of Organic Chemistry - ACS Publications URL

- Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products ResearchGate URL

- Asymmetric Synthesis of Active Pharmaceutical Ingredients Chemical Reviews - ACS Publications URL

- 1-Amino-4-penten-2-ol | CID 10931378 PubChem - NIH URL

Sources

Application Note: Chemoselective and Stereoretentive Synthesis of (S)-1-Aminopent-4-en-2-ol

Strategic Rationale & Pathway Design

(S)-1-Aminopent-4-en-2-ol is a highly versatile chiral building block, essential for the synthesis of complex peptidomimetics, unnatural amino acids, and natural products such as the oxazolidinethione napoleiferin (). The primary synthetic challenge lies in installing the primary amine and the terminal alkene while rigorously preserving the absolute configuration at the C2 hydroxyl center.

To achieve this, we utilize a three-step, stereoretentive pathway starting from the commercially available chiral pool reagent (S)-epichlorohydrin. This route relies on a self-validating mechanistic design: the chiral center at C2 is never subjected to bond-breaking or bond-forming events. Because all substitutions occur at the adjacent C1 and C3 positions, the enantiomeric excess (ee) of the starting material is quantitatively transferred to the final product without the risk of racemization.

Synthetic Workflow Visualization

Figure 1: Three-step stereoretentive synthetic workflow for (S)-1-aminopent-4-en-2-ol.

Mechanistic Causality & Expert Insights

As a robust protocol, each step is chosen to prevent side reactions and bypass difficult purifications:

-

Regioselective Epoxide Opening (Step 1): Direct reaction of epichlorohydrin with Grignard reagents often yields a mixture of products due to competing attack at the alkyl chloride. By introducing a catalytic amount of Copper(I) Iodide (CuI), the "hard" vinylmagnesium bromide is transmetalated into a "softer" organocuprate intermediate. This softer nucleophile exhibits strict regioselectivity, attacking the less sterically hindered C3 position of the epoxide, smoothly yielding the chlorohydrin (,).

-

Stereochemical Preservation (Step 2): The azidation of the chlorohydrin proceeds via an SN2 displacement exclusively at the primary C1 carbon. Because the C2 chiral center is untouched, the (S)-configuration is perfectly preserved.

-

Chemoselective Reduction (Step 3): Reducing an azide in the presence of a terminal alkene is notoriously difficult; standard catalytic hydrogenation (e.g., Pd/C with H2 ) will rapidly reduce the alkene to an alkane. The Staudinger reduction (using PPh3 and H2O ) is employed here because it selectively reduces the azide via a phosphazene intermediate, leaving the alkene completely intact. Furthermore, the protocol utilizes an acid-base extraction strategy to remove the triphenylphosphine oxide (TPPO) byproduct, avoiding tedious column chromatography which is often plagued by streaking amines.

Quantitative Reaction Parameters

The following table summarizes the optimized parameters for the scale-up synthesis of (S)-1-aminopent-4-en-2-ol.

| Step | Transformation | Reagents & Catalysts | Temp & Time | Typical Yield | ee% |

| 1 | Epoxide Opening | VinylMgBr (1.2 eq), CuI (10 mol%) | -78 °C to 0 °C, 3 h | 82 - 85% | >99% |

| 2 | Azidation | NaN3 (2.0 eq), DMF | 60 °C, 12 h | 88 - 92% | >99% |

| 3 | Staudinger Reduction | PPh3 (1.2 eq), H2O (10 eq) | RT to 50 °C, 6 h | 75 - 80% | >99% |

Step-by-Step Experimental Protocols

Step 1: Synthesis of (S)-1-Chloro-4-penten-2-ol

-

Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Catalyst Loading: Add CuI (1.90 g, 10 mmol, 0.1 eq) and anhydrous THF (150 mL). Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Cuprate Formation: Slowly add vinylmagnesium bromide (1.0 M in THF, 120 mL, 120 mmol, 1.2 eq) dropwise over 20 minutes. Stir the resulting dark mixture at -78 °C for 15 minutes.

-

Epoxide Addition: Add (S)-epichlorohydrin (9.25 g, 100 mmol, 1.0 eq) dropwise over 15 minutes to prevent thermal spikes.

-

Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath and allow the mixture to warm to 0 °C over 2 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH4Cl (100 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a pale yellow oil.

Step 2: Synthesis of (S)-1-Azido-4-penten-2-ol Caution: Low molecular weight azides are potentially energetic. Do not subject the neat product to high temperatures or rigorous distillation.

-

Reaction Setup: Dissolve (S)-1-chloro-4-penten-2-ol (12.0 g, ~100 mmol, 1.0 eq) in anhydrous DMF (100 mL) in a 250 mL round-bottom flask.

-

Azide Addition: Add sodium azide ( NaN3 ) (13.0 g, 200 mmol, 2.0 eq) in one portion.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C behind a blast shield for 12 hours.

-

Workup: Cool the mixture to room temperature. Dilute with water (200 mL) and extract with diethyl ether (3 × 100 mL).

-

DMF Removal: Wash the combined ether layers extensively with water (5 × 100 mL) to remove residual DMF, followed by a final brine wash (100 mL).

-

Isolation: Dry over MgSO4 and concentrate under reduced pressure at a temperature not exceeding 30 °C to afford the azidohydrin, which is typically pure enough to use directly in the next step.

Step 3: Synthesis of (S)-1-Aminopent-4-en-2-ol

-

Phosphazene Formation: Dissolve the crude (S)-1-azido-4-penten-2-ol (~12.7 g, 100 mmol, 1.0 eq) in THF (150 mL) and cool to 0 °C. Add triphenylphosphine ( PPh3 ) (31.4 g, 120 mmol, 1.2 eq) in small portions. Note: Nitrogen gas evolution will be immediately visible.

-

Stirring: Allow the reaction to warm to room temperature and stir for 2 hours to ensure complete formation of the iminophosphorane intermediate.

-

Hydrolysis: Add deionized water (18 mL, ~1000 mmol, 10 eq) and heat the mixture to 50 °C for 4 hours.

-

Solvent Removal: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the THF.

-

TPPO Removal (Acid-Base Extraction): Suspend the crude residue in dichloromethane (DCM, 150 mL) and add 1M HCl (150 mL). Stir vigorously for 15 minutes. Transfer to a separatory funnel and collect the aqueous layer (which now contains the protonated amine). Extract the DCM layer with an additional 50 mL of 1M HCl. Discard the DCM layer (which contains the TPPO).

-

Final Isolation: Cool the combined aqueous layers in an ice bath and slowly add 2M NaOH until the pH reaches 12. Extract the free amine with EtOAc (3 × 100 mL). Dry the combined organic layers over Na2SO4 and concentrate to yield the pure (S)-1-aminopent-4-en-2-ol as a colorless to pale yellow oil.

References

Application Note: Harnessing (S)-1-Aminopent-4-en-2-ol for the Stereoselective Synthesis of Nitrogen Heterocycles

Executive Overview